Astaxanthin, (9Z)-

Descripción general

Descripción

Astaxanthin, (9Z)-, is a naturally occurring carotenoid pigment known for its vibrant red-orange color. It is a member of the xanthophyll family and is found in various marine organisms such as microalgae, yeast, salmon, trout, krill, shrimp, crayfish, and crustaceans. Astaxanthin is renowned for its potent antioxidant properties, which surpass those of other carotenoids like beta-carotene, lutein, and zeaxanthin .

Mecanismo De Acción

Target of Action

Astaxanthin primarily targets interleukin-6 (IL-6) , a key inflammatory factor . IL-6 plays a crucial role in the inflammatory response and is often escalated in conditions of oxidative stress and inflammation . By targeting IL-6, Astaxanthin can effectively alleviate inflammation and oxidative stress .

Mode of Action

Astaxanthin interacts with its targets through antioxidant mechanisms. It inhibits the translocation and activation of NF-κB , a protein complex that controls the transcription of DNA and cytokine production . Astaxanthin also activates p53 and inhibits STAT3 , thereby protecting against cell damage and reducing injury from inflammatory cytokines .

Biochemical Pathways

Astaxanthin affects several biochemical pathways. It inhibits the NF-κB pathway, mitigating the production of inflammatory factors . It also influences the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis . The modulation of these pathways helps Astaxanthin exert its anti-inflammatory and antioxidant effects .

Pharmacokinetics

Astaxanthin exhibits dose-dependent pharmacokinetics following intravenous administration due to the saturable hepatic metabolism of the compound . Its pharmacokinetics are dose-independent following oral administration . The compound’s absorption follows the flip-flop model, and it undergoes significant first-pass metabolism, with hepatic and gastrointestinal first-pass extraction ratios of approximately 0.490 and 0.901, respectively .

Result of Action

Astaxanthin’s action results in significant anti-inflammatory and antioxidant effects. It alleviates oxidative stress, facilitates cellular repair, and attenuates inflammation . It also exhibits protective effects against cell damage and reduces injury from inflammatory cytokines . Furthermore, Astaxanthin has been found to have higher antioxidant activity than other isomers in various assays .

Action Environment

Environmental factors can influence the action of Astaxanthin. For instance, light exposure can induce the isomerization process of Astaxanthin, leading to changes in its isomeric distribution . Moreover, the stability of Astaxanthin isomers varies with pH, suggesting that they may be converted after passing the gastric phase in vivo .

Análisis Bioquímico

Biochemical Properties

Astaxanthin, (9Z)-, plays a significant role in biochemical reactions. It is synthesized via two distinct pathways involving various enzymes, proteins, and other biomolecules . The interactions between astaxanthin biosynthesis and photosynthesis, fatty acid biosynthesis, and enzymatic defense systems have been described . These interactions contribute to the organism’s defense mechanisms against photooxidative stress .

Cellular Effects

Astaxanthin, (9Z)-, has been shown to have a variety of effects on cells. It is effective in maintaining cellular redox homeostasis, as seen in the antioxidant enzyme activities . It has been found to reduce the secretion and gene expression of the pro-inflammatory cytokine IL-8 in Caco-2 cells treated with H2O2 . Furthermore, it has been shown to have a protective effect against oxidative stress .

Molecular Mechanism

Astaxanthin, (9Z)-, exerts its effects at the molecular level through several mechanisms. It has been shown to scavenge radicals, trigger the Nrf2-induced activation of the antioxidant system, and suppress the activation of the NF-κB and mitogen-activated protein kinase pathways . It also helps prolong the life of worms by regulating AGE-1 in the insulin signaling pathway, promoting the transport of DAF-16 into the nucleus, and then up-regulating the expression level of DAF-16’s downstream proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Astaxanthin, (9Z)-, have been observed to change over time. An adaptive laboratory evolution (ALE) strategy resulted in significant increases in cell growth and astaxanthin production in fed-batch fermentation . This indicates that Astaxanthin, (9Z)-, has a stable and long-term effect on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Astaxanthin, (9Z)-, vary with different dosages. For example, in laying hens, moderate dose dietary supplementation of astaxanthin resulted in significant increases in egg yolk color and general health status of the hens . High dose supplementation presented positive effects on the coloration and enrichment of egg yolk and the health status of laying hens with no significant difference with the moderate doses to some extents .

Metabolic Pathways

Astaxanthin, (9Z)-, is involved in several metabolic pathways. It is primarily biosynthesized by microalgae, phytoplankton, yeast, and bacteria . The metabolic carbon flow converging in astaxanthin biosynthesis has been analyzed, and it has been found that astaxanthin helps prolong the life of worms by regulating AGE-1 in the insulin signaling pathway .

Transport and Distribution

Astaxanthin, (9Z)-, is transported and distributed within cells and tissues. It has been shown that the trans-cis isomerization of all-E-astaxanthin and the cis-trans isomerization of Z-astaxanthins could happen both during in vitro gastrointestinal digestion and cellular uptake processes .

Subcellular Localization

Astaxanthin, (9Z)-, is localized in specific compartments or organelles within the cell. It has been found that the productivity of both β-ionone synthesis by β-carotene cleavage dioxygenase PhCCD1 and astaxanthin synthesis by β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) benefited from controlling enzyme localization to the E. coli cell membrane via a GlpF protein fusion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Astaxanthin can be synthesized through chemical and biological methods. The chemical synthesis involves the Wittig reaction, where the key intermediate, 3,3’-dihydroxy-beta-carotene-4,4’-dione, is formed. This intermediate undergoes further reactions to produce astaxanthin. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of astaxanthin primarily relies on the cultivation of microalgae, specifically Haematococcus pluvialis. The microalgae are grown under controlled conditions, including exposure to high light intensity and nutrient stress, to induce the production of astaxanthin. The harvested biomass is then processed to extract astaxanthin using solvents like ethanol or supercritical carbon dioxide .

Análisis De Reacciones Químicas

Types of Reactions

Astaxanthin undergoes various chemical reactions, including:

Oxidation: Astaxanthin can be oxidized to form astacene and other oxidation products.

Reduction: Reduction of astaxanthin can lead to the formation of dihydroastaxanthin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Isomerization: Isomerization can occur under light exposure or thermal conditions.

Major Products Formed

Oxidation: Astacene and other oxidation products.

Reduction: Dihydroastaxanthin.

Isomerization: Different geometric isomers of astaxanthin.

Aplicaciones Científicas De Investigación

Astaxanthin has a wide range of scientific research applications:

Chemistry: Used as a natural dye and antioxidant in various chemical formulations.

Biology: Studied for its role in protecting cells from oxidative stress and its potential in enhancing immune response.

Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and skin health.

Comparación Con Compuestos Similares

Similar Compounds

- Beta-carotene

- Lutein

- Zeaxanthin

- Canthaxanthin

Uniqueness

Astaxanthin is unique among carotenoids due to its superior antioxidant activity, which is attributed to its molecular structure that allows it to span cell membranes and provide protection both inside and outside the cell. Unlike beta-carotene, astaxanthin does not have pro-vitamin A activity, making it safer at higher doses .

Propiedades

IUPAC Name |

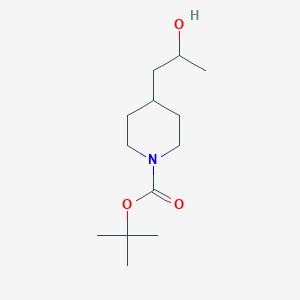

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19-,30-20+/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-QHKQXWLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113085-04-4 | |

| Record name | Astaxanthin, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTAXANTHIN, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDS4HHC19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-cis-Astaxanthin compare to its all-trans counterpart in terms of antioxidant activity?

A: Studies show that 9-cis-Astaxanthin exhibits a higher antioxidant activity in vitro compared to all-trans-Astaxanthin. [, ] This difference in activity can be attributed to the molecule's bent shape, which might allow for better interaction with free radicals. [, , ]

Q2: Can you elaborate on the impact of light, heat, and metal ions on the stability and isomerization of Astaxanthin, particularly the formation of 9-cis-Astaxanthin?

A: Research indicates that environmental factors can significantly impact Astaxanthin stability and induce isomerization. Exposure to daylight and ultrasonic treatment tends to favor the formation of 9-cis-Astaxanthin from the all-trans form. [] Similarly, the presence of metal ions, specifically Cu(II) in ethanol, can catalyze the conversion of trans-Astaxanthin to its cis-isomers, with 9-cis-Astaxanthin being a major product. This isomerization is influenced by the incubation time and the ratio of Cu(II) to Astaxanthin. []

Q3: What analytical techniques are commonly employed to identify and quantify 9-cis-Astaxanthin in various matrices?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is widely used for analyzing 9-cis-Astaxanthin. Researchers employ reversed-phase HPLC with a C30 column and a gradient elution system to separate Astaxanthin esters and its isomers, including 9-cis-Astaxanthin. [, , , ] Photodiode Array Detection (PDA) helps identify and quantify different isomers based on their unique UV-visible spectral characteristics. [, , , ] Additionally, techniques like Gel Permeation Chromatography (GPC) are used for initial purification, followed by HPLC analysis. [] Mass Spectrometry (MS), coupled with HPLC or GC, provides accurate identification of Astaxanthin and its esters by determining their mass-to-charge ratios. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically microcoil NMR, allows for the unambiguous structural elucidation of Astaxanthin isomers, including 9-cis-Astaxanthin, even in complex mixtures. []

Q4: Are there any studies investigating the biological activities of 9-cis-Astaxanthin specifically?

A: While research on 9-cis-Astaxanthin's specific bioactivity is ongoing, its higher in vitro antioxidant capacity compared to all-trans-Astaxanthin [] highlights its potential health benefits. Further research is needed to explore its potential in various health conditions.

Q5: How do researchers isolate and purify 9-cis-Astaxanthin for further investigation?

A: 9-cis-Astaxanthin can be isolated and purified from natural sources or reaction mixtures using chromatographic techniques. Open Column Chromatography (OCC) is often employed as a preliminary purification step. [] Subsequently, more refined techniques like HPLC, utilizing C30 columns specifically designed to separate geometric isomers, are used to obtain high-purity 9-cis-Astaxanthin. [, , , ]

Q6: What is the significance of studying the geometrical isomers of Astaxanthin, like 9-cis-Astaxanthin?

A: Studying the different geometrical isomers of Astaxanthin is crucial because they can exhibit varying biological activities and bioavailability. [, , ] Understanding these differences is essential for developing effective astaxanthin-based products and for interpreting their effects in biological systems. For instance, 9-cis-Astaxanthin shows a higher antioxidant activity in vitro than the all-trans form, suggesting it might have a different mechanism of action or interact differently with biological targets. []

Q7: Are there any known methods to specifically increase the yield of 9-cis-Astaxanthin during extraction or production?

A: While research on targeted production of specific Astaxanthin isomers is ongoing, some studies suggest that manipulating environmental factors during cultivation can influence isomer ratios. For example, controlling light exposure and nutrient availability in Haematococcus pluvialis cultures could potentially enhance the production of desired isomers like 9-cis-Astaxanthin. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

![2-[(9-Benzylpurin-6-yl)amino]ethanol](/img/structure/B3319442.png)

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)